4-Chloro-6-methylpyrimidine-2-carbaldehyde
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Overview
Description
4-Chloro-6-methylpyrimidine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and an aldehyde group at the 2nd position. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylpyrimidine-2-carbaldehyde typically involves the chlorination of 6-methylpyrimidine-2-carbaldehyde. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, ether), low temperatures.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: 4-Chloro-6-methylpyrimidine-2-carboxylic acid.
Reduction: 4-Chloro-6-methylpyrimidine-2-methanol.
Scientific Research Applications
4-Chloro-6-methylpyrimidine-2-carbaldehyde is used in scientific research for various applications:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and nucleic acid analogs.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylpyrimidine-2-carbaldehyde depends on its application. In medicinal chemistry, it acts as a building block for drugs that target specific enzymes or receptors. The chloro and aldehyde groups can interact with biological molecules, leading to inhibition or activation of enzymatic pathways. The exact molecular targets and pathways vary depending on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylpyrimidine-4-carbaldehyde: Similar structure but with different substitution pattern.
4-Chloro-6-(methylamino)pyrimidine: Contains a methylamino group instead of an aldehyde group.
Uniqueness
4-Chloro-6-methylpyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and aldehyde groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H5ClN2O |
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Molecular Weight |
156.57 g/mol |
IUPAC Name |
4-chloro-6-methylpyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c1-4-2-5(7)9-6(3-10)8-4/h2-3H,1H3 |
InChI Key |
WOUFDCKPZXUHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C=O)Cl |
Origin of Product |
United States |
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